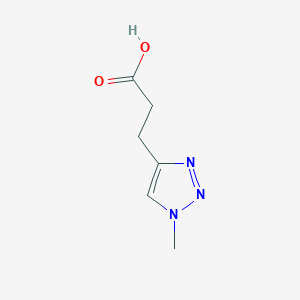
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, also known as EPAS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide exerts its therapeutic effects through the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been found to reduce inflammation, prevent the growth and spread of cancer cells, and protect neurons from damage. This compound has also been shown to have antioxidant properties and to increase the production of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer to cells or animals. This compound also has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another area of interest is the investigation of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential side effects or toxicities associated with its use.
Synthesis Methods
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with 1-propylindole-3-carboxaldehyde, followed by the reaction of the resulting product with chlorosulfonic acid and subsequent hydrolysis to yield this compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-3-13-23-14-20(18-7-5-6-8-19(18)23)28(25,26)15-21(24)22-16-9-11-17(12-10-16)27-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCWFKDRWBXAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide](/img/structure/B2901997.png)


![Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2902000.png)




![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2902009.png)


![3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2902015.png)
